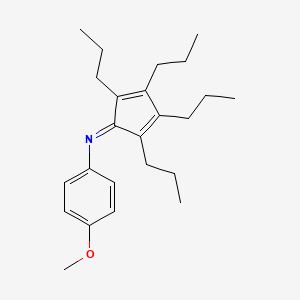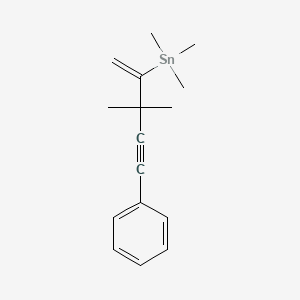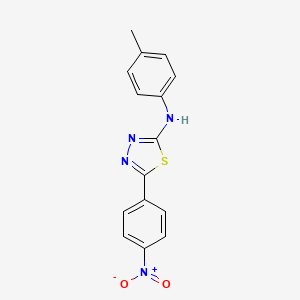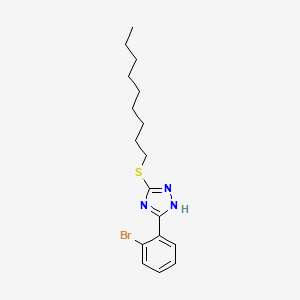![molecular formula C6H17N3O B14208931 (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL CAS No. 773051-23-3](/img/structure/B14208931.png)
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is a compound with significant interest in various scientific fields. It is a derivative of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is typically carried out in a solvent such as ethanol or methanol, with careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols.
Applications De Recherche Scientifique
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor to pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid
- (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid
Uniqueness
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in research and industrial applications, where its versatility can be leveraged to develop new materials and compounds.
Propriétés
Numéro CAS |
773051-23-3 |
|---|---|
Formule moléculaire |
C6H17N3O |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-4-6(8)5-10/h6,9-10H,1-5,7-8H2/t6-/m0/s1 |
Clé InChI |
GWAYCHVUPIOIEV-LURJTMIESA-N |
SMILES isomérique |
C(CN)CNC[C@@H](CO)N |
SMILES canonique |
C(CN)CNCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)

![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)


![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)


methanone](/img/structure/B14208925.png)
